2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide
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Overview
Description
2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a thiophene ring and a methylphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide typically involves the reaction of 2-[(3-Methylphenyl)amino]acetohydrazide with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chloro-3-methylphenoxy)-N’-[(5’-substituted aryl)-furan-2’-yl]-methylidene]-acetohydrazides: These compounds have similar structural features but differ in their aromatic substituents.
N’-[(E)-(3-Bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has a triazole ring instead of a thiophene ring.
Uniqueness
2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide is unique due to its combination of a thiophene ring and a methylphenyl group, which imparts distinct electronic and steric properties. These features contribute to its versatility in various chemical reactions and its potential in diverse scientific applications.
Properties
Molecular Formula |
C14H15N3OS |
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Molecular Weight |
273.36 g/mol |
IUPAC Name |
2-(3-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H15N3OS/c1-11-4-2-5-12(8-11)15-10-14(18)17-16-9-13-6-3-7-19-13/h2-9,15H,10H2,1H3,(H,17,18)/b16-9+ |
InChI Key |
XVNAGGSOOWHVPN-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
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